![molecular formula C10H6F3NOS B2388431 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 947499-50-5](/img/structure/B2388431.png)
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, also known as SCTFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. SCTFE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 285.24 g/mol.
作用機序
The exact mechanism of action of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been reported to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been reported to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to exhibit antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
The advantages of using 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one in lab experiments include its potential applications as a pharmacological agent, its ability to act as a fluorescent probe for the detection of thiols, and its potential use as a reagent in organic synthesis reactions. The limitations of using 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for further research on 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. One potential direction is to further investigate its potential applications as a pharmacological agent, particularly in the treatment of cancer and inflammatory diseases. Another potential direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further research could be done to optimize the synthesis method of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one and to investigate its potential use as a reagent in organic synthesis reactions.
合成法
The synthesis of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiourea to form 2-(trifluoromethyl)benzylthiourea. This intermediate is then reacted with cyanogen bromide to form 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. The synthesis of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported in several scientific journals, and the purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been studied for its potential applications as a pharmacological agent in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples. In addition, 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been studied for its potential use as a reagent in organic synthesis reactions.
特性
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-16-6-14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPXVLZNIAFPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

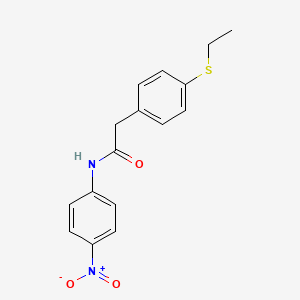
![1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2388349.png)
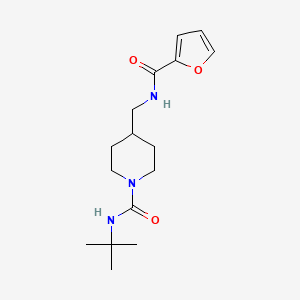
![5-[(Methoxycarbonyl)oxy]nicotinic acid](/img/structure/B2388352.png)
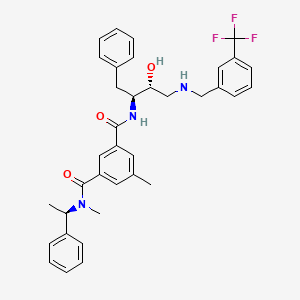
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2388355.png)
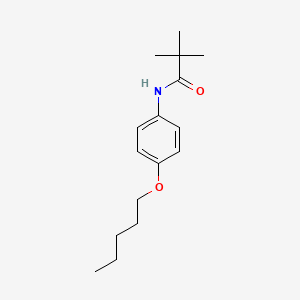

![4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride](/img/structure/B2388360.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one](/img/structure/B2388362.png)
![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2388363.png)
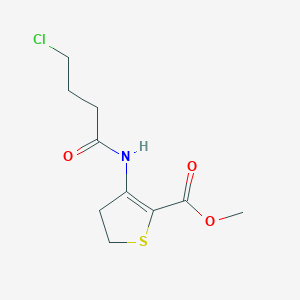

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)